molecular formula C11H13BO4 B2800743 2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid CAS No. 2096335-53-2

2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid

Cat. No. B2800743
CAS RN: 2096335-53-2
M. Wt: 220.03
InChI Key: MXUMJCAZRRESDX-UHFFFAOYSA-N
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Description

Spirocyclic compounds, like the one you mentioned, are a class of organic compounds that feature rings of different sizes sharing one common atom . They are prevalent in many natural products and pharmaceuticals due to their unique chemical properties .


Synthesis Analysis

The synthesis of spirocyclic compounds often involves the formation of a cyclopropane ring . This can be achieved through various methods, such as the reaction of carbenes with alkenes or cycloalkenes .


Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by two or more rings sharing a single atom . The specific structure of “2,4-Dihydrospiro[1,5-benzodioxepine-3,1’-cyclopropane]-6-boronic acid” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds can be quite diverse, depending on the specific compound and the conditions . For example, cyclopropane rings can undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure . Specific information on “2,4-Dihydrospiro[1,5-benzodioxepine-3,1’-cyclopropane]-6-boronic acid” would require experimental data.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

The research surrounding 2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid primarily focuses on its utility in the synthesis of complex heterocyclic compounds. This chemical plays a pivotal role in creating novel phosphorus-containing polycycles with a spiroamine group, showcasing its versatility in synthesizing N-P containing heterocyclic compounds with significant potential in various chemical reactions (Koidan et al., 2022). Another study explores its application in the synthesis and rearrangement reactions of 1,4-dihydrospiro[1,4-methanonaphthalene-9,1′-cyclopropane] derivatives, further highlighting its importance in generating structurally diverse molecules (Bayrak et al., 2018).

Advanced Organic Synthesis Techniques

Moreover, this compound contributes to advancing organic synthesis techniques by participating in reactions that yield a variety of spirocyclic and polycyclic structures. For instance, reactions of 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles with nucleophiles showcase the chemical's reactivity and its potential in creating compounds with biological relevance (Kayukov et al., 2011). Similarly, the synthesis of novel polycyano-containing organic ligands via double carbanion cleavage of 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives demonstrates its utility in generating ligands for organic electronics and ionic liquids (Karpov et al., 2016).

Catalysis and Ring Expansion Reactions

The chemical's role extends to catalysis and ring expansion reactions, where its involvement aids in the exploration of new synthetic pathways and the creation of unique molecular architectures. Research on Lewis acid-induced isomerization of mono-, di-, and tri-spiro α-keto tetrahydro-furans and -pyrans indicates its potential in isomerization processes, contributing to the synthesis of compounds with novel spirocyclic structures (Hilmey et al., 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The field of spirocyclic compounds is a vibrant area of research due to their prevalence in natural products and potential pharmaceutical applications . Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their use in drug discovery.

properties

IUPAC Name

spiro[2,4-dihydro-1,5-benzodioxepine-3,1'-cyclopropane]-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c13-12(14)8-2-1-3-9-10(8)16-7-11(4-5-11)6-15-9/h1-3,13-14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUMJCAZRRESDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OCC3(CC3)CO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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